METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE
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Overview
Description
METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tert-butyl group and the amido and benzoate functionalities. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with varying functional groups. Examples are:
- METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE
- TERT-BUTYL 4-[(E)-BUT-1-EN-3-YN-1-YL]-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-1H-INDOLE-1-CARBOXYLATE
Uniqueness
METHYL 3-(2-TERT-BUTYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and amido groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[(2-tert-butyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-21(2,3)23-18(25)15-9-8-12(11-16(15)19(23)26)17(24)22-14-7-5-6-13(10-14)20(27)28-4/h5-11H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUDRXTJXRQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200631 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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